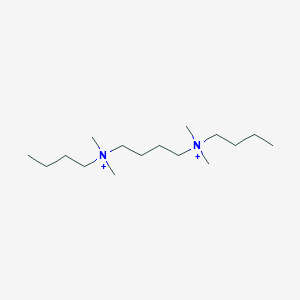
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium is a quaternary ammonium compound with the molecular formula C16H36N2. This compound is known for its unique structure, which includes two butyl groups and four methyl groups attached to a 1,4-butanediamine backbone. It is used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium typically involves the alkylation of N,N,N’,N’-tetramethyl-1,4-butanediamine with butyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction conditions usually include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or acetonitrile
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous addition of N,N,N’,N’-tetramethyl-1,4-butanediamine and butyl halides into the reactor
- Use of a base to maintain the pH
- Efficient mixing and heat exchange to maintain the desired temperature
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The quaternary ammonium groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Sodium hydroxide in aqueous solution, temperature around 25-50°C.
Major Products
Oxidation: Formation of N,N’-dibutyl-N,N’-dimethyl-1,4-butanediamine and other oxidized derivatives.
Reduction: Formation of N,N’-dibutyl-N,N’-dimethyl-1,4-butanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants and detergents, as well as in the formulation of antimicrobial agents.
Mécanisme D'action
The mechanism of action of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium involves its interaction with cell membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
Uniqueness
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium is unique due to the presence of butyl groups, which enhance its hydrophobicity and amphiphilic properties. This makes it more effective in disrupting cell membranes and interacting with hydrophobic regions of proteins compared to its analogs with shorter alkyl chains.
Propriétés
Numéro CAS |
765267-15-0 |
|---|---|
Formule moléculaire |
C16H38N2+2 |
Poids moléculaire |
258.49 g/mol |
Nom IUPAC |
butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium |
InChI |
InChI=1S/C16H38N2/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2/h7-16H2,1-6H3/q+2 |
Clé InChI |
LNSQWAVNEITNDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


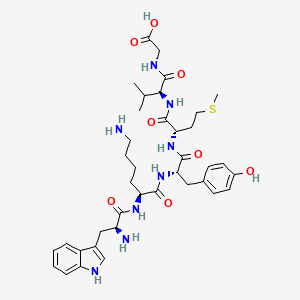
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
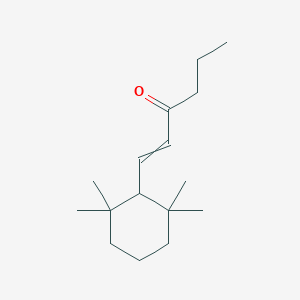
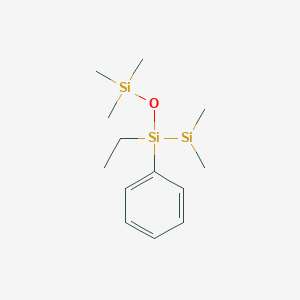
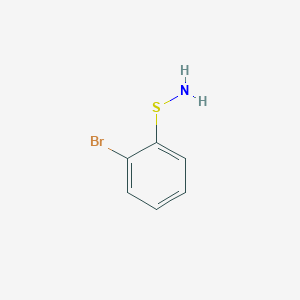
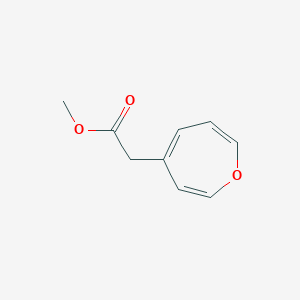
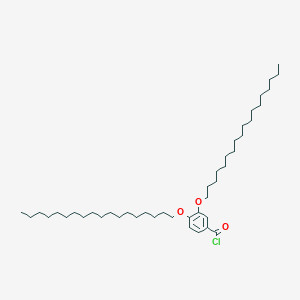
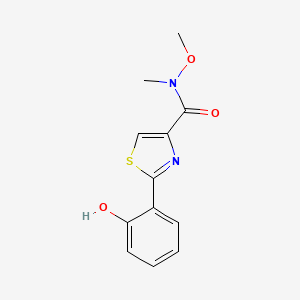
![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)

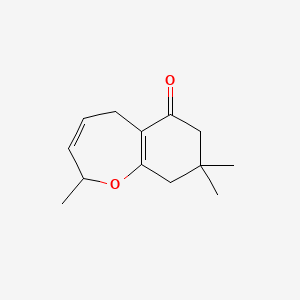
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
